molecular formula C12H18N2O2 B592131 tert-Butyl (3-(methylamino)phenyl)carbamate CAS No. 1134328-09-8

tert-Butyl (3-(methylamino)phenyl)carbamate

Cat. No.: B592131
CAS No.: 1134328-09-8
M. Wt: 222.288
InChI Key: OYQSQKBDOJILSC-UHFFFAOYSA-N
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Description

tert-Butyl (3-(methylamino)phenyl)carbamate is an organic compound with the molecular formula C12H18N2O2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group attached to the carbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (3-(methylamino)phenyl)carbamate can be synthesized through a palladium-catalyzed cross-coupling reaction. The reaction involves the use of tert-butyl carbamate and various aryl halides in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction is typically conducted at room temperature (17-22°C) using a combination of palladium catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(methylamino)phenyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halides and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

tert-Butyl (3-(methylamino)phenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3-(methylamino)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It may also interact with enzymes and receptors in biological systems, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A related compound with similar protecting group properties.

    tert-Butyl-N-methylcarbamate: Another derivative with similar chemical properties.

    Phenyl carbamate: A compound with a phenyl group instead of a tert-butyl group.

Uniqueness

tert-Butyl (3-(methylamino)phenyl)carbamate is unique due to its specific structure, which combines a tert-butyl group with a methylamino-substituted phenyl ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.

Biological Activity

Tert-butyl (3-(methylamino)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

The chemical formula for this compound is C12H18N2O2C_{12}H_{18}N_{2}O_{2}, with a molecular weight of approximately 236.31 g/mol. The compound features a tert-butyl group attached to a phenyl ring, which is further substituted with a methylamino group. This structure is significant as it influences the compound's reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with various biological targets. The presence of the methylamino group may enhance its ability to form hydrogen bonds with proteins, potentially leading to covalent modifications that can alter enzyme activities or protein functions. This interaction profile suggests that the compound could modulate signaling pathways relevant to various diseases, including cancer.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that structurally related carbamates possess significant antitumor properties, suggesting the potential for this compound in cancer therapy .

Case Study:
A study evaluated the cytotoxic effects of related compounds on breast cancer cell lines, revealing that modifications in the alkyl chain significantly influenced their potency. The findings indicated that compounds with a methylamino substitution demonstrated improved activity compared to their counterparts lacking this group .

Anti-inflammatory Activity

In addition to antitumor effects, this compound has been investigated for its anti-inflammatory properties . A study reported that related carbamate derivatives exhibited promising anti-inflammatory activity, with inhibition percentages ranging from 39% to 54% in carrageenan-induced edema models .

Compound NameCAS NumberKey Features
Tert-butyl (3-(aminomethyl)phenyl)carbamate72207230Lacks methyl group on nitrogen; different activity profile
Tert-butyl (3-(dimethylaminomethyl)phenyl)carbamate1508477-85-7Contains dimethyl instead of methyl; altered biological properties

Pharmacological Profiles

The pharmacological profiles of this compound suggest interactions with several biological targets:

  • Calmodulin-dependent kinases : These kinases are crucial in regulating insulin sensitivity and glucose metabolism. Inhibitors targeting these pathways have shown promise in restoring insulin sensitivity in obesity models .
  • HSET (KIFC1) : Compounds similar to this compound have been identified as inhibitors of HSET, which plays a role in cancer cell proliferation by clustering centrosomes .

Comparative Analysis

The structural variations among carbamate derivatives significantly impact their biological activities. For example, the substitution pattern on the phenyl ring and the type of amine group can lead to different pharmacological profiles.

Properties

IUPAC Name

tert-butyl N-[3-(methylamino)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-6-9(8-10)13-4/h5-8,13H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQSQKBDOJILSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721003
Record name tert-Butyl [3-(methylamino)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134328-09-8
Record name tert-Butyl [3-(methylamino)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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